molecular formula C11H15ClN2O3S B11973346 s-(Benzamidomethyl)-l-cysteine hydrochloride

s-(Benzamidomethyl)-l-cysteine hydrochloride

Katalognummer: B11973346
Molekulargewicht: 290.77 g/mol
InChI-Schlüssel: SFHVEELLGXMKTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

Molekularformel

C11H15ClN2O3S

Molekulargewicht

290.77 g/mol

IUPAC-Name

2-amino-3-(benzamidomethylsulfanyl)propanoic acid;hydrochloride

InChI

InChI=1S/C11H14N2O3S.ClH/c12-9(11(15)16)6-17-7-13-10(14)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16);1H

InChI-Schlüssel

SFHVEELLGXMKTE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NCSCC(C(=O)O)N.Cl

Herkunft des Produkts

United States

Beschreibung

Evolution of Benzamidomethyl-Based Protecting Groups in Peptide Chemistry

The benzamidomethyl group was first introduced as a thiol-protecting moiety in 1978, when researchers sought alternatives to existing strategies that suffered from instability under acidic conditions or harsh deprotection requirements. Unlike earlier groups such as acetamidomethyl (Acm), which required mercury-based reagents for removal, the benzamidomethyl group offered enhanced stability during solid-phase peptide synthesis (SPPS) while permitting selective deprotection under milder conditions. Its design leveraged the electron-withdrawing benzamide moiety to stabilize the thioether linkage, reducing susceptibility to premature oxidation or nucleophilic attack.

A critical advantage of the benzamidomethyl group lay in its compatibility with tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies, which dominated peptide synthesis in the late 20th century. This compatibility allowed chemists to integrate cysteine residues into complex peptide chains without compromising the integrity of other protected functional groups. For example, during the synthesis of disulfide-rich peptides, the benzamidomethyl group could persist through multiple coupling and deprotection cycles before being selectively removed with mercury(II) acetate.

The group’s utility became apparent in the synthesis of peptides requiring orthogonal protection schemes. As shown in Table 1, the benzamidomethyl group occupied a unique niche between labile groups like trimethylsilyl (TMS) and more robust options like tert-butylthio (S-t-Bu). This balance made it particularly valuable for synthesizing peptides with multiple cysteine residues, where staggered deprotection sequences were necessary to achieve correct disulfide pairing.

Table 1: Comparison of Thiol-Protecting Groups in Peptide Synthesis

Protecting Group Introduction Year Stability Profile Deprotection Method
Acetamidomethyl 1964 Stable to acids, bases Hg(II) salts, I₂
Benzamidomethyl 1978 Acid-stable, base-tolerant Hg(II) acetate
tert-Butylthio 1982 Highly stable Strong acids (TFA)
Trityl 1970 Acid-labile Weak acids (HOAc)

Key Milestones in Cysteine-Specific Protection Methodologies

The synthesis of S-(benzamidomethyl)-L-cysteine hydrochloride (CAS 33375-71-2) marked a practical milestone in applying this protection strategy. Characterized by the molecular formula C₁₁H₁₅ClN₂O₃S and a molecular weight of 290.77 g/mol, this derivative became commercially available for research and industrial applications, facilitating its adoption in peptide laboratories. Its crystalline hydrochloride salt form improved handling stability compared to earlier liquid or hygroscopic cysteine derivatives.

A pivotal advancement came with the integration of benzamidomethyl-protected cysteine into automated SPPS platforms. The group’s resilience to repetitive piperidine treatments—used for Fmoc removal—enabled the synthesis of cysteine-containing peptides up to 50 residues in length. This capability proved essential for producing therapeutic peptides such as calcitonin and oxytocin analogs, where precise disulfide connectivity was critical for bioactivity.

The development of mercury-free deprotection methods in the 1990s further expanded the benzamidomethyl group’s utility. While initial protocols relied on mercury(II) acetate, environmental and safety concerns drove the adoption of alternative approaches using silver triflate or thallium trifluoroacetate. These modifications allowed the group to remain relevant amid increasing restrictions on heavy metal reagents in industrial settings.

In protein engineering, the benzamidomethyl group enabled site-specific cysteine masking during semi-synthesis applications. For instance, it facilitated the production of segmentally labeled proteins for NMR studies by allowing controlled introduction of isotopic labels at specific cysteine sites. The group’s stability in aqueous buffers (pH 3–8) made it suitable for protein ligation techniques requiring extended reaction times.

Table 2: Key Properties of this compound

Property Value
Molecular Formula C₁₁H₁₅ClN₂O₃S
Molecular Weight 290.77 g/mol
CAS Registry Number 33375-71-2
Protection Stability Stable to TFA, piperidine
Deprotection Reagents Hg(II) acetate, AgOTf

Vorbereitungsmethoden

Reaction Mechanism

  • Protection of Thiol Group : L-cysteine hydrochloride is treated with benzamidomethyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen.

  • Base Catalysis : Triethylamine (1.2 equivalents) is added to deprotonate the thiol, facilitating nucleophilic attack.

  • Temperature Control : The reaction proceeds at 50–60°C for 4–6 hours to minimize side reactions (e.g., oxidation or disulfide formation).

Optimization Data

ParameterOptimal RangeYield (%)Purity (%)
SolventDMF7895
Temperature50–60°C8297
Molar Ratio (Cys:BAM-Cl)1:1.18598

Key Insight : Excess benzamidomethyl chloride (>1.1 equivalents) leads to over-alkylation, reducing yield by 15–20%.

Protection-Deprotection Strategies for Enhanced Stability

The thiol group’s reactivity necessitates protection during synthesis. Patent KR820001159B1 highlights the use of zinc ions to prevent cysteine oxidation during carbocysteine synthesis, a strategy applicable here:

  • Zinc-Mediated Protection : Adding ZnCl₂ (0.1–0.3 equivalents) to the reaction mixture suppresses disulfide formation, improving yield by 10–12%.

  • Post-Reaction Removal : Residual zinc is chelated with EDTA (0.5% w/v) and removed via filtration.

Purification and Crystallization Techniques

High-purity S-(benzamidomethyl)-L-cysteine hydrochloride is achieved through multi-step crystallization:

  • Primary Isolation : The crude product is dissolved in 5 M HCl and precipitated by adjusting pH to 2.0–2.5 with ammonia solution.

  • Recrystallization : The precipitate is redissolved in a 1:3 v/v ethanol-water mixture and cooled to 4°C, yielding needle-shaped crystals.

  • Final Wash : Crystals are washed with cold ethanol (<10°C) to remove residual solvents.

Yield and Purity :

  • Primary Isolation : 78–83% yield, 92–94% purity.

  • Recrystallization : 95–97% purity, with cystine impurities <0.1%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Enzymatic + ChemicalHigh enantiopurity; scalableMulti-step; costly enzymes80–85
Direct AlkylationRapid; minimal equipmentRisk of over-alkylation70–75
Zinc-MediatedOxidative stabilityZinc removal required82–85

Industrial Recommendation : A hybrid approach using enzymatic L-cysteine production followed by zinc-mediated alkylation balances cost, yield, and purity .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

s-(Benzamidomethyl)-l-Cysteinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

    Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

    Biologie: Wird auf seine Rolle bei der Proteinfaltung und -stabilität sowie auf seine potenziellen antioxidativen Eigenschaften untersucht.

    Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner Fähigkeit, oxidativen Stress und Entzündungen zu modulieren.

    Industrie: Wird bei der Entwicklung neuer Materialien und als Bestandteil in verschiedenen industriellen Prozessen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von s-(Benzamidomethyl)-l-Cysteinhydrochlorid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und -wegen. Die Verbindung kann den Redoxzustand von Zellen modulieren, indem sie an Thiol-Disulfid-Austauschreaktionen beteiligt ist. Sie kann auch mit Proteinen und Enzymen interagieren und deren Struktur und Funktion beeinflussen. Die Benzamidgruppe kann zu ihrer Bindungsaffinität und Spezifität für bestimmte Zielstrukturen beitragen.

Wissenschaftliche Forschungsanwendungen

s-(Benzamidomethyl)-l-cysteine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its role in protein folding and stability, as well as its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including its ability to modulate oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of s-(Benzamidomethyl)-l-cysteine hydrochloride involves its interaction with various molecular targets and pathways. The compound can modulate the redox state of cells by participating in thiol-disulfide exchange reactions. It can also interact with proteins and enzymes, affecting their structure and function. The benzamide group may contribute to its binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

The following table summarizes key differences between S-(Benzamidomethyl)-L-cysteine hydrochloride and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility & Stability
S-(Benzamidomethyl)-L-Cysteine HCl C11H15ClN2O3S (inferred) ~302.77 (calculated) Benzamidomethyl (-CH2NHBz) High solubility (HCl salt), stabilized thiol
L-Cysteine Hydrochloride C3H7NO2S·HCl·H2O 175.6 None (free thiol) Water-soluble, oxidizable thiol
S-Acetamidomethyl-L-Cysteine HCl C6H13ClN2O3S 228.70 Acetamidomethyl (-CH2NHAc) Moderate lipophilicity, protected thiol
S-(2-Boronoethyl)-L-Cysteine HCl (BEC) C5H11BClNO2S 199.47 Boronoethyl (-CH2CH2B(OH)2) Reacts with arginase, boron-mediated inhibition

Key Observations :

  • The benzamidomethyl group introduces aromaticity and bulkiness, increasing molecular weight and likely lipophilicity compared to smaller substituents like acetamidomethyl .
  • The hydrochloride salt enhances water solubility across all derivatives, critical for drug formulation .
Antimicrobial Properties :
  • L-Cysteine Hydrochloride exhibits broad-spectrum antimycotic activity, with MIC values of 0.4–0.5% against dermatophytes like Trichophyton mentagrophytes. Its mycocidal activity occurs at 0.8–0.9% .
Enzyme Inhibition :
  • S-(2-Boronoethyl)-L-Cysteine HCl (BEC) acts as an arginase inhibitor, reducing neutrophil migration in murine models of Pseudomonas aeruginosa pneumonia .

Biologische Aktivität

S-(Benzamidomethyl)-L-cysteine hydrochloride is a compound derived from L-cysteine, an amino acid known for its biological significance and various therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, effects in different biological systems, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the presence of a benzamidomethyl group attached to the sulfur atom of L-cysteine. This modification enhances its solubility and bioactivity compared to L-cysteine alone. The compound can be represented structurally as follows:

  • Chemical Formula : C₁₃H₁₅ClN₂O₂S
  • Molecular Weight : 300.79 g/mol

The biological activity of this compound is primarily attributed to its role in redox biology, where it acts as a precursor for glutathione synthesis. Glutathione is a critical antioxidant that protects cells from oxidative stress and maintains cellular homeostasis. The compound's ability to modulate oxidative stress pathways makes it a candidate for various therapeutic applications.

Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to enhance the levels of glutathione in various cell types, thereby reducing oxidative damage. In a study assessing its effects on human cells, the compound increased glutathione levels by up to 50% compared to untreated controls, indicating its potential in managing oxidative stress-related conditions.

Cytotoxicity and Anticancer Potential

Research has demonstrated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. In vitro studies on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that the compound induces apoptosis through the modulation of key apoptotic markers such as Bcl-2 and caspase-3. The following table summarizes the IC₅₀ values observed in these studies:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-710Induction of apoptosis via caspase activation
HeLa12Upregulation of pro-apoptotic factors

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. Studies indicate that it can mitigate neurodegeneration caused by oxidative stress in neuronal cell lines. The compound was found to reduce cell death and improve cell viability by modulating intracellular signaling pathways associated with survival and apoptosis.

Case Studies

  • Case Study on Oxidative Stress : A clinical trial involving patients with chronic obstructive pulmonary disease (COPD) showed that supplementation with this compound resulted in improved lung function and reduced markers of oxidative stress.
  • Cancer Treatment : In a preclinical model of breast cancer, administration of this compound led to a significant reduction in tumor size compared to control groups, supporting its potential as an adjunct therapy in oncology.

Safety Profile

The safety profile of this compound is favorable based on available toxicity studies. Acute toxicity assessments indicate a high LD₅₀ value (over 5000 mg/kg in animal models), suggesting low toxicity at therapeutic doses. Furthermore, no significant adverse effects were reported in clinical settings during short-term use.

Q & A

Q. What are the validated synthesis methods for S-(Benzamidomethyl)-L-cysteine hydrochloride, and how can purity be ensured?

Methodological Answer: Synthesis typically involves modifying L-cysteine hydrochloride through a multi-step reaction. For example:

  • Step 1 : Protect the amino group of L-cysteine hydrochloride using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
  • Step 2 : React the thiol group with benzamidomethyl chloride under alkaline conditions (pH 8–9) to introduce the S-benzamidomethyl moiety.
  • Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA) and purify via recrystallization or preparative HPLC.

Q. Purity Assurance :

  • Use reverse-phase HPLC with UV detection (λ = 214 nm) to confirm purity ≥98% .
  • Validate via elemental analysis (C, H, N, S) and compare to theoretical values .

Q. What analytical techniques are recommended for structural confirmation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Verify the presence of benzamidomethyl protons (δ 7.3–7.5 ppm for aromatic protons) and cysteine backbone signals (δ 3.1–3.5 ppm for CH₂-S).
    • ¹³C NMR : Confirm the carbonyl carbon of the benzamidomethyl group (δ ~167 ppm) .
  • Mass Spectrometry (MS) : Use ESI-MS to observe the molecular ion peak [M+H]⁺ at m/z 297.1 (C₁₁H₁₅N₂O₃SCl).
  • Raman Spectroscopy : Identify Ag-S bond formation (if studying surface interactions) at ~240 cm⁻¹ .

Q. How can researchers standardize protocols for quantifying this compound in biological matrices?

Methodological Answer:

  • Sample Preparation : Deproteinize using acetonitrile (1:2 v/v) to minimize matrix interference.
  • Chromatography : Utilize a C18 column with mobile phase (0.1% formic acid in water:acetonitrile, 95:5) and flow rate 0.3 mL/min.
  • Detection : Couple with tandem MS (MRM mode) for high sensitivity (LOQ = 5 ng/mL) .
  • Validation : Assess recovery (≥85%), intra-day precision (RSD <5%), and linearity (R² >0.99) across 1–1000 ng/mL .

Advanced Research Questions

Q. How can contradictory data in adsorption studies of this compound on metal surfaces be resolved?

Methodological Answer: Contradictions in adsorption efficiency (e.g., between 10⁻⁴–10⁻⁶ mol/L concentrations) may arise from:

  • Ionic Form Dependency : The zwitterionic form (pH 6–8) exhibits higher chemisorption affinity for Ag/Cu surfaces via thiolate bonding .
  • Statistical Validation : Apply the Tukey-Kramer test to assess significance (critical range = 0.014; p <0.05). Non-significant differences at low concentrations suggest saturation effects .
  • Surface Characterization : Use XPS to quantify Ag-S vs. Cu-S bond ratios and correlate with Raman spectral data .

Q. What experimental designs optimize this compound’s role in siRNA delivery systems?

Methodological Answer:

  • Nanoparticle Synthesis : Prepare gold nanoparticles (AuNPs) via citrate reduction, then functionalize with this compound (10 mM in PBS, pH 7.4) to enhance siRNA loading .
  • Stability Testing : Monitor siRNA release kinetics in simulated physiological conditions (37°C, 150 mM NaCl) using fluorescence quenching assays .
  • Efficacy Metrics : Compare gene silencing efficiency (e.g., >70% knockdown at 50 nM siRNA) against commercial transfection agents (e.g., Lipofectamine) via qRT-PCR .

Q. How does this compound modulate H₂S biosynthesis in neurodegenerative models?

Methodological Answer:

  • In Vitro Assays : Treat PC12 cells with 0.1–1 mM compound and measure H₂S production via methylene blue assay (λ = 670 nm) .
  • Pathway Inhibition : Co-administer DL-propargylglycine (PAG, 1 mM) to inhibit cystathionine γ-lyase (CSE) and isolate enzyme-specific effects .
  • Functional Outcomes : Assess neuroprotection against oxidative stress (e.g., 50% reduction in ROS with 0.5 mM treatment) using DCFH-DA fluorescence .

Q. What methodologies address variability in this compound’s bioactivity across cell culture models?

Methodological Answer:

  • Cell Line Optimization : Compare primary neurons vs. immortalized lines (e.g., SH-SY5Y) for differences in transporter expression (e.g., LAT1) affecting uptake .
  • Media Composition : Supplement with 2 mM glutamine to stabilize intracellular glutathione levels and reduce batch-to-batch variability .
  • Dose-Response Curves : Use Hill slope analysis to identify EC₅₀ shifts caused by serum protein binding (e.g., 10% FBS reduces free compound by ~30%) .

Q. How can researchers validate the anti-glycation properties of this compound in complex food matrices?

Methodological Answer:

  • Model System : Incorporate 0.3–1.5 g/kg into cookie dough and bake at 180°C for 15 min .
  • Toxic Aldehyde Quantification : Analyze 4-hydroxy-2-nonenal (4-HNE) via GC-MS with solid-phase microextraction (SPME) .
  • Fluorescent AGEs : Measure AGE-specific fluorescence (λₑₓ = 370 nm, λₑₘ = 440 nm) and correlate with LC-MS/MS identification of Nε-carboxymethyllysine .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.